molecular formula C9H7ClN2O B2829297 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone CAS No. 51132-06-0

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone

Cat. No.: B2829297
CAS No.: 51132-06-0
M. Wt: 194.62
InChI Key: VZKDIBCIERXEKS-UHFFFAOYSA-N
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Description

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core with a chloro substituent at the 2-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate, followed by acylation with ethanoyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Solvent recovery and recycling, as well as purification steps like crystallization or chromatography, are also integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Products include 2-amino-1-imidazo[1,5-a]pyridin-1-yl-ethanone.

    Oxidation: The major product is 2-chloro-1-imidazo[1,5-a]pyridin-1-yl-acetic acid.

    Reduction: The major product is 2-chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanol.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound can be used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-imidazo[1,2-a]pyridin-1-yl-ethanone: Similar structure but different positioning of the nitrogen atoms in the imidazo ring.

    2-Bromo-1-imidazo[1,5-a]pyridin-1-yl-ethanone: Similar structure with a bromo substituent instead of chloro.

    1-Imidazo[1,5-a]pyridin-1-yl-ethanone:

Uniqueness

2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are required.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-chloro-1-imidazo[1,5-a]pyridin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-5-8(13)9-7-3-1-2-4-12(7)6-11-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKDIBCIERXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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